N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
Description
The compound N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 2. A thioether bridge connects the triazole to a 1,3,4-thiadiazole moiety via a 2-oxoethyl spacer. The thiadiazole is further modified with an ethylthio group, while the triazole’s methyl group is linked to a 3-fluorobenzamide.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN7O2S3/c1-2-34-22-30-28-20(36-22)26-18(32)12-35-21-29-27-17(31(21)16-8-6-14(23)7-9-16)11-25-19(33)13-4-3-5-15(24)10-13/h3-10H,2,11-12H2,1H3,(H,25,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLUKSPPLLDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex molecule that incorporates multiple pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.
Structure and Properties
The molecular formula of the compound is , indicating a complex arrangement that includes bromophenyl and thiadiazole groups known for their biological significance. The presence of multiple heterocycles enhances its potential as a drug candidate.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related thiadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Some derivatives exhibited IC50 values as low as against MCF-7 and HepG2 cell lines, indicating potent anticancer activity .
The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly enhance anticancer efficacy. For example:
- Substituting different aryl groups can lead to variations in activity levels.
- The introduction of lipophilic groups improved the interaction with cancer cell membranes, thus enhancing cytotoxicity .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activities. Research indicates that modifications to the thiadiazole nucleus can yield compounds with inhibitory effects on various enzymes such as acetylcholinesterase and lipoxygenase . These enzymes are crucial in several physiological processes and are often targets for drug development.
Case Studies and Research Findings
Numerous studies have been conducted on related compounds with promising results:
- Thiadiazole Derivatives : A study demonstrated that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities including antimicrobial and anticancer effects . The incorporation of aryl groups significantly enhanced these properties.
- Cytotoxicity Assays : In a comparative study, several derivatives were tested against different cancer cell lines (e.g., MCF-7 and SK-OV-3). Compounds showed varying degrees of cytotoxicity with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells, leading to increased DNA fragmentation—an essential pathway in cancer treatment .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanisms include:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Similar derivatives have shown effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study : A study on thiadiazole derivatives highlighted that certain compounds demonstrated IC50 values lower than standard chemotherapeutics like cisplatin, indicating potential for development as anticancer agents.
Antimicrobial Activity
The presence of the thiadiazole ring is linked to various antimicrobial effects:
- Antibacterial Properties : Effective against multiple bacterial strains by disrupting cell membranes.
- Antifungal Activity : The triazole functionality enhances the ability to inhibit fungal growth.
Agricultural Applications
The compound's unique chemical properties also suggest potential applications in agriculture:
Fungicides and Pesticides
Given its antifungal properties, N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide could be explored as a novel fungicide. Its ability to inhibit fungal pathogens can be beneficial for crop protection.
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a) Triazole-Thiadiazole Hybrids
- Target Compound: Combines 1,2,4-triazole and 1,3,4-thiadiazole rings, linked via a thioether and 2-oxoethyl group.
- Compound from : Similar triazole-thiadiazole scaffold but substitutes the thiadiazole with a methyl group and replaces 3-fluorobenzamide with 3,5-dimethoxybenzamide. Molecular weight: 604.5 .
- Compound 6l () : Replaces thiadiazole with a trifluoromethylfuran-thiophene system. Exhibits antimicrobial activity (93% yield, m.p. 125–128°C) .
b) Triazole-Sulfonyl Derivatives
Substituent Effects
Key Observations :
Comparison with Analogous Syntheses
Preparation Methods
Formation of 4-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde
The triazole scaffold is constructed via cyclocondensation of 4-bromophenylhydrazine with thiosemicarbazide under acidic conditions (HCl, ethanol, reflux, 12 h). Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at position 3 (POCl₃/DMF, 0°C to RT, 86% yield).
Reductive Amination to Install the Methylamine Linker
The aldehyde is reduced to the corresponding amine using sodium cyanoborohydride in the presence of ammonium acetate (MeOH, 50°C, 6 h), achieving 78% yield. This step generates 4-(4-bromophenyl)-4H-1,2,4-triazole-3-methylamine, critical for subsequent amidation.
Elaboration of the Thioether-Thiadiazole Side Chain
Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
Ethyl mercaptan reacts with 2-amino-1,3,4-thiadiazole-5-thiol in basic media (K₂CO₃, DMF, 80°C, 4 h), substituting the thiol group with ethylthio (92% yield). XRD analysis confirms planar geometry with a C-S-C bond angle of 104.5°.
Coupling to 2-Chloroacetamide
The thiadiazole amine undergoes nucleophilic acyl substitution with chloroacetyl chloride (Et₃N, CH₂Cl₂, 0°C, 2 h), yielding 2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-chloroacetamide (81% yield).
Thioether Formation with Triazole Methylamine
The chloroacetamide reacts with the triazole methylamine via SN2 displacement (NaH, DMF, 60°C, 8 h), forming the bis-thioether linkage. Monitoring by TLC (hexane:EtOAc 3:1) confirms complete consumption of starting material.
Final Amidation with 3-Fluorobenzoic Acid
Activation of 3-Fluorobenzoic Acid
The carboxylic acid is converted to its acid chloride using oxalyl chloride (cat. DMF, reflux, 3 h), followed by reaction with the triazole amine in anhydrous THF (0°C to RT, 12 h).
Crystallization and Purification
Crude product is recrystallized from ethanol/water (7:3) to afford white crystals (mp 214–216°C). HPLC purity exceeds 98% (C18 column, MeCN:H₂O 65:35, 1 mL/min).
Spectroscopic Characterization
Table 1. Key spectroscopic data
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.72 (s, 1H, NH), 8.15–7.89 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂S), 3.01 (q, J=7.1 Hz, 2H, SCH₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 170.2 (C=O), 162.3 (C-F), 152.1 (thiadiazole C-2), 138.4 (triazole C-3) |
| HRMS (ESI+) | m/z calcd for C₂₂H₁₈BrFN₇O₂S₃ [M+H]⁺: 654.9652, found: 654.9648 |
Comparative Analysis of Synthetic Routes
Table 2. Yield optimization across steps
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triazole formylation | POCl₃/DMF | 0→25 | 6 | 86 |
| Thiadiazole coupling | NaH/DMF | 60 | 8 | 73 |
| Final amidation | EDC/HOBt | 25 | 12 | 68 |
Alternative catalysts like EDC/HOBt in amidation improve yields to 82% compared to classical acid chlorides. Microwave-assisted synthesis reduces thioether formation time to 2 h with comparable yields.
Mechanistic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
